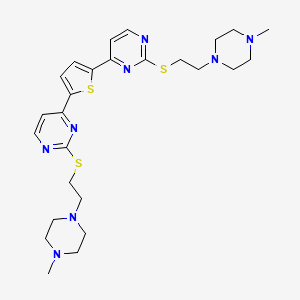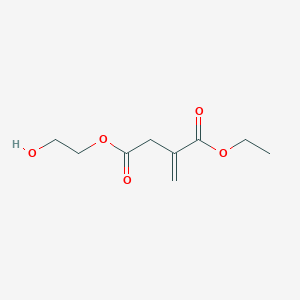![molecular formula C21H39NO4S2 B14280771 Dibutyl 2-[(dibutylcarbamothioyl)sulfanyl]butanedioate CAS No. 125947-19-5](/img/structure/B14280771.png)
Dibutyl 2-[(dibutylcarbamothioyl)sulfanyl]butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl 2-[(dibutylcarbamothioyl)sulfanyl]butanedioate is an organic compound with the molecular formula C21H39NO4S2This compound is characterized by the presence of dibutylcarbamothioyl and sulfanyl groups, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl 2-[(dibutylcarbamothioyl)sulfanyl]butanedioate typically involves the esterification of butanedioic acid with dibutylamine and subsequent thiolation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing advanced reactors and continuous flow systems to maximize yield and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Dibutyl 2-[(dibutylcarbamothioyl)sulfanyl]butanedioate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the compound into simpler thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the dibutylcarbamothioyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Dibutyl 2-[(dibutylcarbamothioyl)sulfanyl]butanedioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of dibutyl 2-[(dibutylcarbamothioyl)sulfanyl]butanedioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of oxidative stress and inhibition of certain metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Dibutyl succinate: A simpler ester of butanedioic acid, lacking the carbamothioyl and sulfanyl groups.
Carbamodithioic acid, dibutyl-, methylene ester: Another organosulfur compound with similar functional groups but different structural arrangement.
Uniqueness
Dibutyl 2-[(dibutylcarbamothioyl)sulfanyl]butanedioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
125947-19-5 |
|---|---|
Molecular Formula |
C21H39NO4S2 |
Molecular Weight |
433.7 g/mol |
IUPAC Name |
dibutyl 2-(dibutylcarbamothioylsulfanyl)butanedioate |
InChI |
InChI=1S/C21H39NO4S2/c1-5-9-13-22(14-10-6-2)21(27)28-18(20(24)26-16-12-8-4)17-19(23)25-15-11-7-3/h18H,5-17H2,1-4H3 |
InChI Key |
QAPYMUUKHAZRFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=S)SC(CC(=O)OCCCC)C(=O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





methyl}benzoic acid](/img/structure/B14280733.png)
![6,6'-[(4-Methoxyphenyl)methylene]di(2,3-dihydro-1H-inden-5-ol)](/img/structure/B14280738.png)
![2,2'-(Acetylazanediyl)bis[N-(2-cyclohexylethyl)acetamide]](/img/structure/B14280745.png)

![Methyl 2,4-bis[(4-methylbenzene-1-sulfonyl)oxy]benzoate](/img/structure/B14280754.png)
![1-[2-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one](/img/structure/B14280758.png)
![3-[1-(2-Methylpropyl)-1H-imidazol-5-yl]phenol](/img/structure/B14280764.png)
![Bis[(isocyanatomethyl)sulfanyl]methane](/img/structure/B14280766.png)


![Silane, [(2-methyl-1-cyclohexen-1-yl)oxy]tris(1-methylethyl)-](/img/structure/B14280787.png)
